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Compound of Interest

Compound Name:
(2-Methoxy-5-

nitrophenyl)methanol

CAS No.: 5804-49-9

Cat. No.: B1603317

Get Quote

Executive Summary
(2-Methoxy-5-nitrophenyl)methanol is a trisubstituted benzene scaffold offering three distinct

orthogonal reactivity handles: a primary alcohol, an aryl methyl ether, and a nitro group. Its

unique substitution pattern (1,2,5-relationship) makes it a privileged starting material for the

synthesis of oxygen heterocycles (benzofurans, coumarins) and nitrogen heterocycles

(quinolines, indoles, benzimidazoles).[1] This guide outlines the mechanistic pathways to these

targets and provides a validated protocol for converting this precursor into functionalized

coumarin scaffolds.

Chemical Profile & Reactivity Analysis
The utility of this compound lies in its ability to undergo selective functional group

manipulations.[2]
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Master Reactivity Pathway
The following diagram illustrates the divergent synthesis pathways available from the parent

alcohol.[1]
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Figure 1: Divergent synthetic pathways from (2-Methoxy-5-nitrophenyl)methanol.

Detailed Protocol: Synthesis of 6-Nitrocoumarin
Derivatives
This protocol focuses on the Oxidation-Condensation Pathway, converting the precursor into a

coumarin scaffold. Coumarins are critical pharmacophores in anticoagulant and anticancer

drug discovery.

Phase A: Oxidation to 2-Methoxy-5-nitrobenzaldehyde
The primary alcohol is selectively oxidized to the aldehyde without affecting the nitro group.

Reagents: Manganese Dioxide (MnO

) or Pyridinium Chlorochromate (PCC).

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

Dissolve 10.0 mmol (1.83 g) of (2-Methoxy-5-nitrophenyl)methanol in 50 mL of anhydrous

DCM.

Add activated MnO

(10 equivalents, finely powdered) in portions over 10 minutes.

Stir the suspension vigorously at room temperature for 12–24 hours. Monitor via TLC (Silica,

30% EtOAc/Hexane).[1] The alcohol (Rf ~0.3) should convert to the aldehyde (Rf ~0.6).

Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with

DCM.

Concentrate the filtrate under reduced pressure to yield 2-methoxy-5-nitrobenzaldehyde as a

pale yellow solid (Typical Yield: 85-92%).
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Phase B: Demethylation to 2-Hydroxy-5-
nitrobenzaldehyde
To enable coumarin ring closure, the ortho-methoxy group must be converted to a phenol.

Reagent: Boron Tribromide (BBr

, 1.0 M in DCM).[1]

Safety: BBr

is highly corrosive and reacts violently with moisture.

Step-by-Step:

Dissolve the aldehyde from Phase A in 30 mL anhydrous DCM under Nitrogen atmosphere.

Cool to -78°C.

Add BBr

solution (2.0 equivalents) dropwise over 20 minutes.

Allow the reaction to warm to room temperature and stir for 4 hours.

Quench carefully by pouring the mixture into ice water.

Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na

SO

, and concentrate.[1]

Recrystallize from Ethanol/Water to obtain 2-hydroxy-5-nitrobenzaldehyde.

Phase C: Knoevenagel Condensation (Coumarin
Formation)
The salicylaldehyde derivative is condensed with an active methylene compound (e.g., diethyl

malonate) to close the ring.
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Reaction Scheme:

Step-by-Step:

Setup: In a round-bottom flask, combine 2-hydroxy-5-nitrobenzaldehyde (5.0 mmol) and

diethyl malonate (5.5 mmol) in Ethanol (20 mL).

Catalyst: Add Piperidine (0.5 mmol) and a catalytic amount of Glacial Acetic Acid (5 drops).

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

Workup: Cool the reaction to room temperature. Pour into ice-cold water (100 mL) and

acidify slightly with 1M HCl to precipitate the product.

Isolation: Filter the solid, wash with cold water and cold ethanol.

Result: The product is Ethyl 6-nitrocoumarin-3-carboxylate.

Alternate Application: Synthesis of Benzofurans
For researchers targeting benzofurans, the Phenol Pathway is preferred.[1]

Demethylation: Convert starting material to 2-hydroxy-5-nitrobenzyl alcohol.

Ether Formation: React the phenol with an

-halo ketone (e.g., 2-bromoacetophenone) using K

CO

in Acetone.

Cyclization: Treat the intermediate with a strong base (KOtBu) or acid (PPA) to induce

intramolecular dehydration, yielding the 2-aryl-5-nitrobenzofuran.

Troubleshooting & Expert Tips
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Issue Probable Cause Solution

Incomplete Oxidation
MnO

deactivation

Use "Activated" MnO

(dried at 110°C) or switch to

Swern oxidation for higher

reactivity.

Low Yield in Demethylation Side reactions with aldehyde

Ensure strictly anhydrous

conditions. Alternatively, use

AlCl

/Pyridine system if BBr

is too harsh.[1]

Knoevenagel Fails Wet solvent/Old catalyst

Use dry ethanol and fresh

piperidine. If slow, add 4Å

molecular sieves to the

reaction to scavenge water.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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